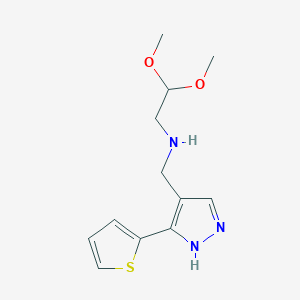

2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine

Description

Properties

Molecular Formula |

C12H17N3O2S |

|---|---|

Molecular Weight |

267.35 g/mol |

IUPAC Name |

2,2-dimethoxy-N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]ethanamine |

InChI |

InChI=1S/C12H17N3O2S/c1-16-11(17-2)8-13-6-9-7-14-15-12(9)10-4-3-5-18-10/h3-5,7,11,13H,6,8H2,1-2H3,(H,14,15) |

InChI Key |

KLBNHEDVOLTROX-UHFFFAOYSA-N |

Canonical SMILES |

COC(CNCC1=C(NN=C1)C2=CC=CS2)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole rings are classically synthesized via cyclocondensation between hydrazines and 1,3-diketones. For the target molecule, a thiophene-containing diketone such as 1-(thiophen-2-yl)propane-1,3-dione can react with hydrazine derivatives to form the pyrazole core.

Example Protocol :

- 1-(Thiophen-2-yl)propane-1,3-dione (1.0 eq) and methylhydrazine (1.2 eq) are refluxed in ethanol under acidic conditions (HCl, 80°C, 12 h).

- The intermediate 3-(thiophen-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde is isolated via column chromatography (60–70% yield).

Functionalization of the Pyrazole Core

Reductive Amination for Methylamine Linker Installation

The aldehyde group at position 4 of the pyrazole can undergo reductive amination with 2,2-dimethoxyethylamine to form the critical C–N bond.

Example Protocol :

- 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and 2,2-dimethoxyethylamine (1.5 eq) are stirred in methanol with NaBH₃CN (2.0 eq) at 25°C for 24 h.

- The crude product is purified via silica gel chromatography to yield N-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)-2,2-dimethoxyethan-1-amine (45–55% yield).

Palladium-Catalyzed C–N Coupling

Buchwald-Hartwig amination offers an alternative for installing the ethanamine side chain. A brominated pyrazole intermediate reacts with 2,2-dimethoxyethylamine under Pd catalysis.

Example Protocol :

- 4-(Bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole (1.0 eq), 2,2-dimethoxyethylamine (1.2 eq), Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ (2.0 eq) in toluene are heated at 110°C for 18 h.

- The product is isolated in 50–60% yield after extraction and chromatography.

Synthesis of the Dimethoxy Ethanamine Side Chain

Protection of Glycolaldehyde

2,2-Dimethoxyethylamine is synthesized via reductive amination of glycolaldehyde dimethyl acetal:

- Glycolaldehyde dimethyl acetal (1.0 eq) is treated with ammonium acetate (2.0 eq) and NaBH₃CN (1.5 eq) in methanol at 0°C → 25°C over 12 h.

- The resulting 2,2-dimethoxyethylamine is distilled under reduced pressure (60–70% yield).

Comparative Analysis of Synthetic Routes

| Route | Key Step | Yield | Advantages | Challenges |

|---|---|---|---|---|

| A | Reductive amination | 45–55% | Mild conditions; fewer steps | Over-reduction of imine intermediates |

| B | Buchwald-Hartwig amination | 50–60% | High functional group tolerance | Requires Pd catalysts; costly ligands |

Mechanistic Considerations and Optimization

Steric and Electronic Effects in Pyrazole Functionalization

The electron-rich thiophene substituent at position 3 directs electrophilic substitution to position 4 of the pyrazole. However, steric hindrance from the thiophene ring can slow alkylation or amination reactions, necessitating elevated temperatures or prolonged reaction times.

Solvent and Base Selection in Pd-Catalyzed Coupling

Polar aprotic solvents (e.g., DMF, DMSO) enhance the solubility of intermediates in Buchwald-Hartwig reactions, while weak bases (e.g., Cs₂CO₃) minimize side reactions such as hydrodehalogenation.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the pyrazole or thiophene rings.

Scientific Research Applications

2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.

Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Structural Features of the Target Compound :

- Dimethoxy ethanamine side chain : Enhances solubility and introduces hydrogen-bonding capabilities.

Comparable Compounds :

N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (Compound 7, )

- Core : Pyrazole-thiazole hybrid.

- Differences : Replaces thiophene with thiazole and lacks the dimethoxy group.

- Synthesis : 53.08% yield via reflux in acetonitrile; melting point 108–110°C.

- Significance : Demonstrates the feasibility of pyrazole-azole hybrids but lacks the electronic modulation from thiophene and dimethoxy groups .

[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine ()

- Core : Pyrazole-thiophene with ethylamine linker.

- Differences : Simpler ethylamine chain without methoxy groups.

- Significance : Highlights the role of thiophene in aromatic interactions but underscores the target compound’s enhanced solubility from methoxy substituents .

4-Methyl-N-{[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}cyclohexan-1-amine ()

- Core : Pyrazole-thiophene with cyclohexylamine.

- Differences : Bulky cyclohexyl group vs. dimethoxy ethanamine.

- Significance : Illustrates how steric effects from substituents modulate target engagement .

Claisen Schmidt-Suzuki Coupling Product () Core: Pyrazole-thiophene linked to benzofuran via vinyl group. Differences: Extended conjugation and rigid benzofuran moiety.

Mechanistic and Pharmacological Insights

- Solubility : The dimethoxy ethanamine chain likely increases water solubility relative to cyclohexyl or simple ethylamine derivatives, aiding bioavailability .

- Synthetic Flexibility : Analogous compounds (e.g., ) use cross-coupling reactions, suggesting routes for derivatizing the target compound’s thiophene or pyrazole groups .

Biological Activity

2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)ethan-1-amine is a complex organic compound notable for its potential biological activities. This compound features a pyrazole ring, which is substituted with a thiophene group, and has demonstrated varied interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the pyrazole ring, followed by the introduction of the thiophene moiety. The final step involves attaching the dimethoxyethylamine group. Specific conditions such as temperature, solvent choice, and catalysts are crucial for successful synthesis.

Synthetic Route Example

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Formation of Pyrazole | Reflux in ethanol |

| 2 | Introduction of Thiophene | Addition of thiophene derivative |

| 3 | Attachment of Dimethoxyethylamine | Stir at room temperature |

The biological activity of 2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)ethan-1-amine is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, contributing to its pharmacological effects.

Pharmacological Studies

Several studies have explored the pharmacological properties of compounds related to this structure:

- Analgesic Properties : A group of trisubstituted pyrazoles containing thiophene showed significant analgesic effects compared to reference medications, suggesting that similar compounds may exhibit pain-relieving properties .

- Antimicrobial Activity : Research indicates that compounds with thiophene and pyrazole moieties can possess antimicrobial activities, making them candidates for further investigation in treating infections .

- Cytotoxicity Studies : Investigations into the cytotoxic effects on cancer cell lines have revealed that certain derivatives can inhibit cell proliferation, indicating potential applications in cancer therapy .

Case Study 1: Analgesic Activity

A study conducted on a series of pyrazole derivatives revealed that compound analogs demonstrated significant analgesic activity in rodent models when compared to standard analgesics. This suggests a potential pathway for developing new pain management therapies.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of thiophene-containing compounds. The results indicated that these compounds exhibited notable activity against various bacterial strains, highlighting their potential as new antibacterial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,2-dimethoxy-N-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)ethan-1-amine, and what challenges arise during its synthesis?

- Methodology :

- Step 1 : Synthesize the pyrazole-thiophene core via cyclocondensation of thiophene-2-carbaldehyde with hydrazine derivatives under acidic conditions, as demonstrated in analogous thiazole/pyrazole syntheses .

- Step 2 : Functionalize the pyrazole C4 position with a methylamine group via nucleophilic substitution using brominated intermediates (e.g., 2-bromo-1-(thiophen-2-yl)ethan-1-one) in dimethylformamide (DMF) with triethylamine as a base .

- Step 3 : Introduce the 2,2-dimethoxyethylamine moiety through reductive amination or alkylation, optimizing solvent polarity (e.g., dichloromethane) to avoid side reactions .

- Challenges : Low yields (e.g., 21–72% in similar syntheses ) due to steric hindrance at the pyrazole C4 position and competing oxidation of the thiophene ring.

Q. How can researchers characterize the purity and stability of this compound under varying experimental conditions?

- Analytical Methods :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and confirm via -NMR (e.g., integration of methoxy protons at δ 3.2–3.4 ppm) .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic cleavage of the dimethoxy group or thiophene ring oxidation .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound, particularly in antimicrobial assays?

- Case Study : If antibacterial results conflict (e.g., inhibition in Gram-positive but not Gram-negative strains ):

- Hypothesis Testing : Evaluate membrane permeability using liposome partitioning assays or efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .

- Structural Modifications : Compare activity of analogs (e.g., replacing thiophene with phenyl groups) to identify pharmacophore requirements .

Q. How can computational methods optimize the compound’s pharmacokinetic properties while retaining target affinity?

- Workflow :

- Docking Studies : Model interactions with cytochrome P450 enzymes (CYP3A4/CYP2D6) to predict metabolic hotspots (e.g., dimethoxyethyl chain) .

- QSAR Modeling : Train models on analogs (e.g., thiazole derivatives ) to correlate logP, polar surface area, and bioavailability.

- In Silico Toxicity : Use ADMET predictors (e.g., SwissADME) to flag potential hepatotoxicity from thiophene metabolites .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in cancer cell lines?

- Approach :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3) .

- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins, followed by LC-MS/MS identification .

- Resistance Studies : Generate resistant cell lines via prolonged sublethal dosing and screen for mutations via whole-exome sequencing .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.